molecular formula C22H29N3O4S B2390254 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878058-48-1

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2390254
CAS No.: 878058-48-1
M. Wt: 431.55
InChI Key: VZRNMKLHXWGYHS-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an indole moiety, and a sulfonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the indole derivative in the presence of a base.

    Attachment of the Azepane Ring: The azepane ring can be attached via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the indole-sulfonyl intermediate.

    Final Coupling: The final step involves coupling the pyrrolidin-2-one moiety with the intermediate compound through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents on the indole or azepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone depends on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary widely and are typically elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(morpholin-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone: Contains a morpholine ring instead of an azepane ring.

Uniqueness

1-(azepan-1-yl)-2-(3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfonylindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(23-11-5-1-2-6-12-23)16-25-15-20(18-9-3-4-10-19(18)25)30(28,29)17-22(27)24-13-7-8-14-24/h3-4,9-10,15H,1-2,5-8,11-14,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRNMKLHXWGYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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